molecular formula C10H8ClN B180528 3-(Chloromethyl)isoquinoline CAS No. 147937-36-8

3-(Chloromethyl)isoquinoline

Cat. No.: B180528
CAS No.: 147937-36-8
M. Wt: 177.63 g/mol
InChI Key: RWMIUVLOQIOJGB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)isoquinoline is a chemical compound with the CAS Number: 147937-36-8. It has a molecular weight of 177.63 and is typically stored in an inert atmosphere at 2-8°C . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The linear formula of this compound is C10H8ClN .


Chemical Reactions Analysis

Isoquinoline compounds, including this compound, can be considered as 10-electron π-aromatic and delocalized systems . They resemble naphthalene in their oxidation reactions due to the stronger character of the double bond in certain positions .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at 2-8°C . It has a molecular weight of 177.63 and a boiling point of 329.1±32.0°C at 760 mmHg .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study by Сурикова, Михайловский, and Одегова (2014) showed that hydrochlorides of compounds synthesized from 1-chloromethyl isoquinolines exhibited weak antimicrobial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, and Candida albicans (Сурикова, Михайловский, & Одегова, 2014).

Drug Candidate Research

  • Beuck et al. (2009) studied the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, which are among a group of drug candidates for the treatment of anemic disorders, elucidating the general mechanisms underlying their unusual fragmentation behavior (Beuck et al., 2009).

Radiopharmaceutical Research

  • Research by Zólyomi et al. (1981) involved the synthesis of 3-benzylamino-5, 6-dihydro-8, 9-dimethoxy-imidazo[5,1-a]isoquinoline hydrochloride, where the molecule was labeled with 14C in two different positions, offering insights into halogen-cyano exchange reactions (Zólyomi et al., 1981).

Biological Property Characterization

  • Mercurio et al. (2021) reported the synthesis of a highly functionalized ISO showing blue fluorescence and characterized its biological properties in the invertebrate animal model, Ciona intestinalis, suggesting potential applications as novel fluorescent dyes (Mercurio et al., 2021).

Pro-Drug System Research

  • A study by Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones, which showed potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

Synthesis and Antiaggregant Properties

  • Mikhailovskii et al. (2002) studied the synthesis of chloromethyl and aryloxymethyl 3,4-dihydroisoquinoline derivatives, examining their antiaggregant and antihypoxant properties (Mikhailovskii et al., 2002).

Safety and Hazards

The safety information for 3-(Chloromethyl)isoquinoline indicates that it is a dangerous substance. The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Properties

IUPAC Name

3-(chloromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMIUVLOQIOJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512116
Record name 3-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147937-36-8
Record name 3-(Chloromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147937-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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